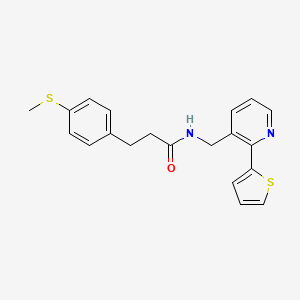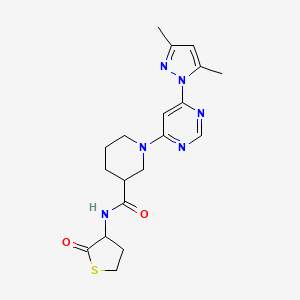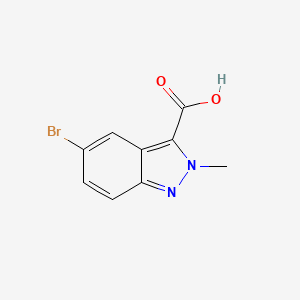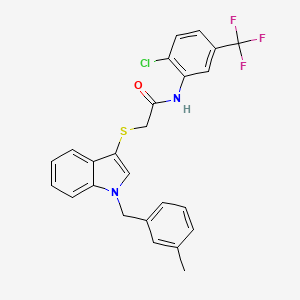
3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3. The oxazolidine ring, which is a part of this compound, is an important structural unit of many biologically active compounds .
Synthesis Analysis
The synthesis of functionalized oxazolidines often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The oxazolidine ring is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It is an important structural unit of many biologically active compounds .Chemical Reactions Analysis
In the synthesis of functionalized oxazolidines, a series of substrates were allowed to engage in a mild and straightforward reaction, giving good to excellent yields of the target products .Applications De Recherche Scientifique
Oxazolidinone Derivatives in Asymmetric Catalysis
Oxazolidinone derivatives, due to their chiral nature and modular assembly, have found extensive use in asymmetric catalysis. They are synthesized from readily available chiral amino alcohols, offering a direct influence on the stereochemical outcomes of reactions. These compounds have been instrumental in a wide array of metal-catalyzed transformations, highlighting their versatility and success in synthetic chemistry (Hargaden & Guiry, 2009).
Hydantoin Derivatives and Their Importance
Hydantoin and its derivatives, including oxazolidine-2,4-dione structures, are key scaffolds in medicinal chemistry, supported by several drugs currently in use. These compounds exhibit a range of biological and pharmacological activities, making them significant for therapeutic and agrochemical applications. The versatility of hydantoin derivatives in synthesizing non-natural amino acids with potential medical applications underscores their importance in drug discovery and development (Shaikh et al., 2023).
Oxazolidinones as Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They are generally bacteriostatic against many significant human pathogens, including those resistant to other antibiotics. Linezolid, an oxazolidinone developed for clinical use, exemplifies the class's potential in treating infections caused by resistant gram-positive organisms. This highlights the ongoing interest in modifying the oxazolidinone nucleus for developing agents with greater potency and novel activity spectra (Diekema & Jones, 2000).
Orientations Futures
The future directions for research on “3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” could involve exploring its potential biological activities, given that oxazolidine derivatives are often found in biologically active compounds . Further studies could also focus on optimizing the synthesis process and exploring new synthetic strategies.
Propriétés
IUPAC Name |
3-(2-amino-2-phenylethyl)-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-9(8-4-2-1-3-5-8)6-13-10(14)7-16-11(13)15;/h1-5,9H,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQZKYRRELJKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)